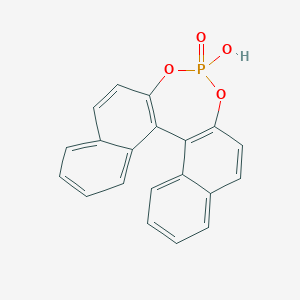

(R)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate

Description

Propriétés

IUPAC Name |

13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13O4P/c21-25(22)23-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)24-25/h1-12H,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEHUZVBIUCAMRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C4=C(C=CC5=CC=CC=C54)OP(=O)(O3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50188685 | |

| Record name | 1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50188685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35193-63-6, 39648-67-4, 35193-64-7 | |

| Record name | (±)-1,1′-Binaphthyl-2,2′-diyl hydrogen phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35193-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-1,1′-Binaphthyl-2,2′-diyl hydrogen phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39648-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-1,1′-Binaphthyl-2,2′-diyl hydrogen phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35193-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035193636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 35193-63-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244999 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50188685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-(-)-1,1'-Binaphthalene-2,2'-diyl hydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.367 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-hydroxydinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin 4-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.645 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 4-hydroxy-, 4-oxide, (11bS) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.407 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic properties of (R)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate

An In-depth Technical Guide to the Spectroscopic Properties of (R)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate

Authored by: Gemini, Senior Application Scientist

Introduction

This compound, commonly referred to as (R)-BNDHP or as a member of the chiral phosphoric acid (CPA) family, is a cornerstone of modern asymmetric catalysis.[1][2] Derived from the axially chiral (R)-BINOL scaffold, its structure features a C₂-symmetric binaphthyl backbone that creates a well-defined chiral environment. This unique architecture allows it to function as a highly effective bifunctional Brønsted acid catalyst, simultaneously activating substrates through hydrogen bonding while controlling the stereochemical outcome of a vast array of chemical transformations.[2] Applications range from Mannich and Diels-Alder reactions to transfer hydrogenations, making it an invaluable tool in the synthesis of chiral pharmaceuticals and complex molecules.[2][3]

Given its pivotal role, rigorous characterization of (R)-BNDHP is not merely a procedural formality but a critical necessity to ensure its chemical identity, structural integrity, and enantiomeric purity. This guide provides an in-depth analysis of the key spectroscopic techniques used to characterize (R)-BNDHP, offering both theoretical insights and practical, field-proven protocols for researchers, scientists, and drug development professionals. We will explore how Nuclear Magnetic Resonance (NMR), Infrared (IR), Chiroptical (UV-Vis and Circular Dichroism), and Mass Spectrometry (MS) techniques collectively provide a self-validating system for the unambiguous confirmation of this powerful organocatalyst.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of (R)-BNDHP in solution. A combination of ¹H, ³¹P, and ¹³C NMR experiments provides a complete picture of the molecule's connectivity and chemical environment.

Expertise & Experience: The NMR Perspective

When analyzing a chiral phosphoric acid like (R)-BNDHP, ³¹P NMR is the first and most direct confirmation of the phosphate moiety's presence and electronic environment. The ¹H NMR spectrum, while complex in the aromatic region, is crucial for confirming the integrity of the binaphthyl backbone. The broad, downfield signal of the acidic proton is a key indicator, though its position is highly dependent on solvent and concentration. For enantiomeric purity assessment, chiral resolving agents can be used to induce diastereomeric separation of signals in either the ¹H or ³¹P NMR spectra.[4]

1.1. Proton (¹H) and Phosphorus-31 (³¹P) NMR

-

¹H NMR: The ¹H NMR spectrum is characterized by a complex set of multiplets in the aromatic region (typically ~7.0-8.0 ppm), corresponding to the 12 protons of the two naphthalene rings.[5][6] Due to the molecule's C₂ symmetry, these protons are chemically equivalent in pairs, but complex spin-spin coupling leads to overlapping signals. A key diagnostic signal is the acidic proton of the phosphate group (P-OH), which typically appears as a broad singlet at a downfield chemical shift (>10 ppm), though its position and visibility can be affected by the choice of solvent and the presence of water.

-

³¹P NMR: This technique is highly specific for the phosphorus nucleus. A proton-decoupled ³¹P NMR spectrum of (R)-BNDHP will show a single sharp resonance, confirming the presence of a single phosphorus environment. This is a critical quality control check. The chemical shift provides information about the oxidation state and coordination environment of the phosphorus atom.

1.2. Experimental Protocol: NMR Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the compound is soluble, such as DMSO-d₆, CDCl₃, or Methanol-d₄. DMSO-d₆ is often preferred as it can help in observing the acidic P-OH proton more reliably.

-

Sample Preparation: Accurately weigh approximately 5-10 mg of (R)-BNDHP and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Homogenization: Ensure the sample is fully dissolved by gentle vortexing or inversion. A clear, homogeneous solution is required for high-resolution spectra.

-

Acquisition: Acquire ¹H and ³¹P{¹H} spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters are typically sufficient.

1.3. Data Summary: NMR Spectroscopy

| Nucleus | Region | Typical Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | Aromatic | 7.0 - 8.0 | Multiplets | Binaphthyl H |

| ¹H | Acidic | > 10 (solvent dependent) | Broad Singlet | P-OH |

| ³¹P | Phosphate | Varies with solvent/ref. | Singlet | P O₄H |

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of molecules, making it an excellent technique for identifying the functional groups present in (R)-BNDHP.

Expertise & Experience: Interpreting the Vibrational Fingerprint

The IR spectrum of (R)-BNDHP provides a rapid and definitive confirmation of its key structural features. The most telling absorption is the strong P=O stretch, which is characteristic of phosphate esters.[7] The broad O-H stretch from the acidic phosphate group is also a critical diagnostic peak, often overlapping with C-H stretching bands. The presence of P-O-C (aryl) stretches further solidifies the identity of the compound. The combination of these specific phosphate-related bands with the expected aromatic absorptions creates a unique "fingerprint" for the molecule.

2.1. Key Vibrational Modes

-

O-H Stretch: A very broad and intense absorption band is expected in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded hydroxyl group of the phosphoric acid.

-

Aromatic C-H Stretch: Sharp peaks appearing just above 3000 cm⁻¹.

-

P=O Stretch (Phosphoryl group): A very strong and sharp absorption band typically found between 1200-1300 cm⁻¹. This is one of the most diagnostic peaks for the compound.

-

Aromatic C=C Stretches: Multiple sharp bands of medium intensity in the 1450-1600 cm⁻¹ region.

-

P-O-C (Aryl) Stretch: Strong absorptions are expected in the 950-1100 cm⁻¹ region, corresponding to the stretching vibrations of the phosphate ester linkages to the binaphthyl backbone.[7][8]

2.2. Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial for correcting for atmospheric CO₂ and H₂O absorptions.

-

Sample Application: Place a small amount of the solid (R)-BNDHP powder directly onto the ATR crystal.

-

Apply Pressure: Use the pressure clamp to ensure firm and even contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical range is 4000-400 cm⁻¹.

References

- 1. Recent advances in chiral phosphoric acids for asymmetric organocatalysis: a catalyst design perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate, 98+% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Architectonics of Asymmetric Induction: A Technical Guide to Chiral Phosphoric Acid Catalysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral Phosphoric Acid (CPA) catalysis has ascended as a dominant strategy in modern asymmetric synthesis, offering a robust, metal-free alternative for the construction of complex chiral molecules. This guide provides an in-depth exploration of the fundamental principles governing CPA catalysis. We will dissect the catalyst's architecture, elucidate the intricate mechanistic pathways of stereochemical induction, and provide field-proven insights into catalyst selection and reaction optimization. This document is designed to be a comprehensive resource, bridging theoretical understanding with practical application for professionals engaged in cutting-edge chemical and pharmaceutical research.

Introduction: The Rise of a Privileged Catalyst

The quest for enantiomerically pure compounds is a cornerstone of drug development and materials science. Organocatalysis, utilizing small organic molecules to accelerate chemical transformations, has emerged as a powerful third pillar alongside biocatalysis and metal catalysis. Within this domain, Chiral Phosphoric Acids (CPAs), particularly those derived from the 1,1'-Bi-2-naphthol (BINOL) scaffold, have carved out a privileged status.[1][2] Their success stems from a unique combination of tunable steric and electronic properties, operational simplicity under mild conditions, and remarkable efficacy at low catalyst loadings (often 1-5 mol%).[1][3]

This guide will move beyond a cursory overview to provide a deep, mechanistic understanding of how these catalysts operate, empowering researchers to not only apply existing methods but also to rationally design new transformations.

The Heart of the Matter: Catalyst Structure and the Chiral Pocket

The remarkable stereoselectivity achieved by CPA catalysts is not accidental; it is a direct consequence of a well-defined, three-dimensional chiral microenvironment, often referred to as the "chiral pocket".[4][5] This pocket is primarily defined by the interplay of three key structural elements.

-

The Chiral Backbone: The axial chirality of scaffolds like BINOL, H8-BINOL, or SPINOL provides the fundamental chiral framework.[6] This rigid structure positions the other functional groups in a precise spatial arrangement, forming the foundation of the asymmetric environment.

-

The Bifunctional Core: The phosphoric acid moiety is the engine of catalysis. It acts as a quintessential bifunctional system, capable of simultaneously activating both the electrophile and the nucleophile.[7][8] The acidic proton (P-OH) serves as a Brønsted acid to protonate and activate the electrophile (e.g., an imine), lowering its LUMO. Concurrently, the phosphoryl oxygen (P=O) acts as a Lewis basic hydrogen-bond acceptor, orienting and activating the nucleophile.[8][9] This dual activation within a single catalytic entity is paramount to the efficiency and selectivity of the system.

-

The 3,3'-Substituents: Perhaps the most critical element for fine-tuning selectivity are the bulky substituents at the 3 and 3' positions of the BINOL backbone.[10][11] These groups act as "steric walls" that define the chiral pocket. Their size, shape, and electronic nature dictate how substrates can approach the active site, ultimately controlling which enantiotopic face of the electrophile is accessible to the nucleophile.[10][12] The selection of these substituents is a key determinant of a reaction's success.

dot graphdot { graph [layout="neato", overlap="false", splines="true", bgcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; node [shape="record", style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} } Figure 1: Core components of a BINOL-derived chiral phosphoric acid catalyst.

The Mechanism of Asymmetric Induction

The prevailing mechanistic model for CPA catalysis involves a highly organized, cyclic transition state where the catalyst engages both reaction partners through a network of non-covalent interactions, primarily hydrogen bonds.[4][12]

The Bifunctional Activation Model

In a typical reaction, such as the addition of a nucleophile (Nu-H) to an imine (R-CH=N-R'), the catalytic cycle proceeds as follows:

-

Electrophile Activation: The acidic proton of the CPA forms a strong hydrogen bond with the nitrogen atom of the imine, increasing its electrophilicity.

-

Nucleophile Activation & Orientation: Simultaneously, the basic phosphoryl oxygen of the CPA forms a hydrogen bond with the nucleophile.

-

Ternary Complex Formation: This dual activation brings the electrophile and nucleophile together within the chiral pocket of the catalyst, forming a highly organized ternary complex.

-

Stereoselective Bond Formation: Within this constrained environment, the 3,3'-substituents of the catalyst sterically block one face of the imine, allowing the nucleophile to attack only from the accessible face. This controlled trajectory ensures the formation of one enantiomer over the other.

-

Product Release & Catalyst Turnover: After the C-C bond is formed, the product is released, and the catalyst is regenerated to enter the next catalytic cycle.

dot graphdot { graph [splines=true, overlap=false, bgcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} } Figure 2: Simplified catalytic cycle illustrating the bifunctional activation model.

Field Guide to Catalyst Selection and Optimization

The success of a CPA-catalyzed reaction hinges on selecting the optimal catalyst and reaction conditions. While there is no universal catalyst, a systematic approach grounded in mechanistic principles can significantly streamline the optimization process.

The Role of 3,3'-Substituents: A Balancing Act

The choice of substituents at the 3,3'-positions is the most powerful tool for tuning enantioselectivity. The guiding principle is a balance between steric bulk and accessibility. The substituents must be large enough to effectively shield one face of the bound electrophile but not so large that they prevent the substrates from entering the catalytic pocket.[10]

A systematic study of various 3,3'-substituted BINOL-derived CPAs in the Friedel-Crafts alkylation of 3-substituted indoles with β,γ-unsaturated α-ketimino esters illustrates this principle clearly.[13]

| Entry | Catalyst (3,3'-Substituent) | Yield (%) | ee (%) |

| 1 | 1a (H) | 95 | 5 |

| 2 | 1b (Ph) | 92 | 11 |

| 3 | 1c (4-NO₂-C₆H₄) | 88 | 75 |

| 4 | 1d (9-Anthryl) | 82 | 81 |

| 5 | 1e (2,4,6-(i-Pr)₃-C₆H₂) | 85 | 78 |

| 6 | 1f (SiPh₃) | 80 | 34 |

| 7 | 1g (9-Phenanthryl) | 86 | 79 |

| Data adapted from Org. Lett. 2015, 17, 4, 952-955.[13] |

As the data shows, unsubstituted CPA (1a ) provides almost no stereocontrol. Introducing simple phenyl groups (1b ) offers a marginal improvement. However, catalysts with large, rigid, and sterically demanding aromatic substituents like 9-Anthryl (1d ) and 9-Phenanthryl (1g ) provide significantly higher enantioselectivity. This demonstrates that the extended aromatic surfaces of these substituents create a more defined and discriminating chiral pocket.

Troubleshooting and Optimization: A Practical Workflow

Even with a well-chosen catalyst, reactions may require optimization. Below is a workflow to address common challenges.

dot graphdot { graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} } Figure 3: A decision-tree workflow for troubleshooting common issues in CPA catalysis.

Key Optimization Insights:

-

Anhydrous Conditions: Water can compete for hydrogen bonding with the catalyst, effectively deactivating it. Always use anhydrous solvents and consider adding molecular sieves (4 Å) to the reaction mixture.[14]

-

Temperature: Lowering the reaction temperature often enhances enantioselectivity by favoring the more ordered, lower-energy transition state leading to the major product.[14]

-

Solvent: Solvent polarity can influence the strength of hydrogen bonds and the stability of intermediates. A screen of aprotic solvents like toluene, dichloromethane, and THF is often beneficial.[14]

Representative Experimental Protocols

To translate theory into practice, this section provides detailed, step-by-step methodologies for key CPA-catalyzed transformations.

Protocol: Asymmetric Transfer Hydrogenation of an Indole

This protocol describes the reduction of a C=N bond using a Hantzsch ester as the hydride source, a classic application of CPA catalysis.

-

Reaction: Asymmetric Transfer Hydrogenation of 3,3-difluoro-2-(phenylethynyl)-3H-indole.

-

Catalyst: (R)-TRIP (a common CPA with bulky 2,4,6-triisopropylphenyl groups) is often effective. A specific example uses a catalyst denoted CPA-6.

-

Procedure:

-

To a 4 mL sample vial, add the 3,3-difluoro-substituted 3H-indole (0.1 mmol, 1.0 equiv), Hantzsch ester (42.0 mg, 0.15 mmol, 1.5 equiv), and the chiral phosphoric acid catalyst (1 mol %).

-

Transfer the vial to an inert atmosphere glove box.

-

Add anhydrous trifluorotoluene (PhCF₃, 1 mL).

-

Stir the reaction mixture at room temperature for 3 hours.

-

Upon completion (monitored by TLC or LC-MS), concentrate the mixture under reduced pressure.

-

Purify the residue by silica gel column chromatography (e.g., petroleum ether/ethyl acetate eluent) to afford the enantioenriched difluoroindoline product.

-

Protocol: Asymmetric Friedel-Crafts Alkylation of an Indole

This protocol details the enantioselective C-C bond formation between an electron-rich aromatic (indole) and an electrophile.

-

Reaction: Friedel-Crafts Alkylation of 3-methylindole with a β,γ-unsaturated α-ketimino ester.[13][15]

-

Catalyst: (R)-BINOL-derived phosphoric acid with 9-Anthryl substituents at the 3,3'-positions.[13]

-

Procedure:

-

To a flame-dried reaction tube under an inert atmosphere (e.g., Argon), add the chiral phosphoric acid catalyst (0.01 mmol, 10 mol%).

-

Add the 3-methylindole (0.1 mmol, 1.0 equiv) and the β,γ-unsaturated α-ketimino ester (0.12 mmol, 1.2 equiv).

-

Add anhydrous dichloromethane (1.0 mL).

-

Stir the reaction mixture at room temperature for 72 hours.

-

Monitor the reaction progress by TLC.

-

Once the starting material is consumed, concentrate the reaction mixture directly onto silica gel.

-

Purify the product by flash column chromatography to yield the optically active C2-alkylated indole.

-

Conclusion and Future Outlook

Chiral phosphoric acid catalysis has matured from a novel concept into a cornerstone of asymmetric synthesis. Its power lies in the elegant simplicity of bifunctional activation within a tunable, sterically-defined chiral pocket. This guide has illuminated the core principles, from the architecture of the catalyst to the intricacies of the stereodetermining transition state. By providing a framework for rational catalyst selection and practical, field-tested protocols, we aim to empower researchers to confidently leverage this technology.

The field continues to evolve, with ongoing research focusing on the development of even more potent catalysts with enhanced acidity and novel chiral scaffolds.[4] The application of computational tools and machine learning is also poised to revolutionize catalyst design, enabling the in silico prediction of optimal catalysts for new transformations. As our understanding deepens, the scope and utility of chiral phosphoric acid catalysis will undoubtedly continue to expand, driving innovation in drug discovery and beyond.

References

- 1. Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 3. 手性磷酸:用途广泛的多功能有机催化剂 [sigmaaldrich.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. BJOC - Recent advances in the asymmetric phosphoric acid-catalyzed synthesis of axially chiral compounds [beilstein-journals.org]

- 6. Internal acidity scale and reactivity evaluation of chiral phosphoric acids with different 3,3′-substituents in Brønsted acid catalysis - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. Brønsted acid catalysis - the effect of 3,3'-substituents on the structural space and the stabilization of imine/phosphoric acid complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Brønsted acid catalysis – the effect of 3,3′-substituents on the structural space and the stabilization of imine/phosphoric acid complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to the Stereochemistry of (R)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate ((R)-BNDHP)

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate, commonly abbreviated as (R)-BNDHP, stands as a cornerstone in the field of asymmetric catalysis. As a member of the privileged BINOL-derived phosphoric acid family, its utility stems directly from its unique and stable axial chirality. This guide provides a detailed exploration of the stereochemical principles governing (R)-BNDHP, from the fundamental concept of atropisomerism that imparts its chirality to the practical methodologies for its synthesis and resolution. We will delve into its distinct chiroptical properties, which are not only characteristic but also essential for its identification and quality control. Crucially, this document elucidates the mechanistic basis for its efficacy as a chiral Brønsted acid catalyst, demonstrating how its well-defined three-dimensional structure creates a chiral environment capable of inducing high stereoselectivity in a wide array of organic transformations. This guide is intended to serve as a comprehensive resource, blending foundational theory with practical, field-proven protocols and applications for professionals engaged in chemical synthesis and drug development.

The Foundation of Chirality in BNDHP: Atropisomerism

The chirality of (R)-BNDHP does not originate from a stereogenic carbon atom but from a phenomenon known as atropisomerism—chirality arising from restricted rotation about a single bond.[1] The 1,1'-binaphthyl framework is the quintessential example of this structural feature.

-

Axial Chirality: The two naphthalene rings in the 1,1'-binaphthyl scaffold are not coplanar due to severe steric hindrance between the hydrogen atoms at the 8 and 8' positions. This steric clash forces the rings to adopt a twisted conformation.

-

Rotational Barrier: The energy barrier to rotation around the C1-C1' bond is substantial, approximately 40 kcal/mol in the parent BINOL structure, which is high enough to prevent racemization under ambient conditions.[2] This rotational stability allows for the isolation of two stable, non-superimposable mirror-image isomers, or enantiomers: (R)-BNDHP and (S)-BNDHP.

The designation of (R) or (S) is determined by viewing the molecule down the axis of the C1-C1' bond and observing the arrangement of the priority groups.

Caption: Atropisomers of BNDHP arise from hindered rotation.

Synthesis and Optical Resolution

The preparation of enantiomerically pure (R)-BNDHP is a critical process that begins with the synthesis of the racemic acid followed by a classical chemical resolution.

Synthesis of Racemic BNDHP

The most common and direct method involves the phosphorylation of racemic 1,1'-bi-2-naphthol (BINOL) with phosphorus oxychloride (POCl₃), followed by hydrolysis of the resulting phosphorochloridate.[1][3] This procedure is robust and provides the racemic acid in high yield.

Caption: Synthesis of racemic BNDHP from BINOL.

Optical Resolution via Diastereomeric Salt Formation

The separation of the (R) and (S) enantiomers is most reliably achieved by forming diastereomeric salts with a chiral base. The procedure detailed in Organic Syntheses is a benchmark method, which uses a naturally occurring alkaloid as the resolving agent.[3] While the published procedure isolates the (S)-enantiomer using (+)-cinchonine, the (R)-enantiomer can be obtained from the mother liquor or by using a different resolving agent like (-)-cinchonidine.

The underlying principle is that the two diastereomeric salts—[(R)-BNDHP•(chiral base)] and [(S)-BNDHP•(chiral base)]—have different physical properties, most notably solubility, allowing for their separation by fractional crystallization.

Experimental Protocol: Resolution of (±)-BNDHP

This protocol is an adaptation for isolating the (R)-enantiomer.

Objective: To resolve racemic (±)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate to obtain the (R)-enantiomer.

Materials:

-

(±)-BNDHP

-

(-)-Cinchonidine (or another suitable chiral amine)

-

Methanol

-

6 N Hydrochloric Acid

-

Deionized Water

Procedure:

-

Salt Formation: In a suitable flask, dissolve equimolar amounts of racemic BNDHP and (-)-cinchonidine in hot methanol. The goal is complete dissolution to ensure homogenous salt formation.

-

Induce Crystallization: To the hot, stirred solution, slowly add hot water. This decreases the solubility of the diastereomeric salts. The salt of (-)-cinchonidine with (R)-BNDHP is typically less soluble and will begin to crystallize.[3]

-

Cooling & Isolation: Allow the mixture to cool slowly to room temperature with continuous stirring to ensure complete crystallization. Collect the precipitated solid by vacuum filtration.

-

Recrystallization (Self-Validation): To achieve high enantiomeric purity (>99% ee), the isolated diastereomeric salt should be recrystallized from a suitable solvent system (e.g., methanol/water). The optical purity can be checked at this stage by analyzing a small, acidified sample via chiral HPLC. The specific rotation should be stable between successive crystallizations, indicating maximum purity.

-

Liberation of the Free Acid: Suspend the purified diastereomeric salt in a biphasic mixture (e.g., ethanol and diethyl ether). Add 6 N HCl with vigorous stirring. This protonates the phosphate and the amine, partitioning the free (R)-BNDHP into the organic layer and the cinchonidine hydrochloride into the aqueous layer.

-

Purification & Drying: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting solid should be dried under high vacuum to yield pure (R)-BNDHP.

Stereochemical and Chiroptical Properties

The stereochemistry of (R)-BNDHP is directly reflected in its unique and measurable physical and chiroptical properties. These values are critical for confirming the identity and enantiopurity of the material.

| Property | Value / Description | Source(s) |

| Appearance | Off-white to white crystalline powder | [4] |

| Molecular Formula | C₂₀H₁₃O₄P | [5] |

| Molecular Weight | 348.29 g/mol | [5] |

| Melting Point | >300 °C | [6] |

| Specific Rotation [α] | [α]D²⁵ -526.8° (c 1.16, THF) for the methyl ester derivative | [7] |

| Circular Dichroism (CD) | Exhibits strong Cotton effects in the UV region. The sign of the couplet is directly related to the P (positive) or M (negative) helicity of the binaphthyl scaffold. | [8][9] |

The chiroptical properties, particularly CD spectroscopy, are profoundly sensitive to the dihedral angle between the naphthalene rings.[8] This makes it a powerful tool for conformational analysis and for confirming the absolute configuration.

The Stereochemical Basis of Asymmetric Catalysis

(R)-BNDHP functions as a highly effective chiral Brønsted acid organocatalyst.[10][11] Its catalytic prowess is a direct consequence of its well-defined, C₂-symmetric chiral structure.

Mechanism of Chiral Induction: The catalyst operates by forming a chiral pocket or cavity. The two bulky naphthalene "walls" effectively shield one of the two enantiotopic faces of the bound substrate, allowing a nucleophile to approach from only the less hindered direction.

A key aspect of its catalytic activity is its bifunctional nature.[12]

-

Brønsted Acidity: The acidic proton of the phosphate group (P-OH) activates the electrophile (e.g., by protonating an imine to form a more reactive iminium ion) through hydrogen bonding.

-

Hydrogen Bond Acceptor: The basic phosphoryl oxygen (P=O) can simultaneously interact with and orient the incoming nucleophile, organizing the transition state into a highly ordered, low-energy conformation that leads to the major enantiomer.

This dual activation model within a confined chiral space is the reason for the high levels of enantioselectivity observed in many reactions.

Caption: Bifunctional activation by (R)-BNDHP in its chiral pocket.

Applications in Enantioselective Synthesis

The unique stereochemical environment provided by (R)-BNDHP has made it a catalyst of choice for a multitude of asymmetric transformations that are crucial in pharmaceutical and fine chemical synthesis.[13]

| Reaction Type | Typical Substrates | Achieved Enantioselectivity (ee) | Source(s) |

| Mannich Reaction | Imines, Silyl Ketene Acetals | High to excellent | [4][14] |

| Hetero-Diels-Alder | Aldehydes, Dienes | Good to excellent | [4][15] |

| Transfer Hydrogenation | Imines, Quinolines | Excellent (>90%) | [12] |

| Friedel-Crafts Alkylation | Indoles, Imines | High (>90%) | [11] |

| Asymmetric Cycloadditions | Diazo Compounds (as Rhodium complex) | Good to high | [4][15][16] |

| Hydrocarboxylations | Alkenes (as Palladium complex) | Good to high | [4][15] |

Its versatility extends beyond being a simple Brønsted acid; it also serves as a highly effective chiral ligand for transition metals like rhodium and palladium, enabling a different manifold of enantioselective reactions.[4][15][16]

Conclusion and Future Outlook

The stereochemistry of this compound is a textbook example of how a well-defined and stable molecular architecture can be harnessed for precise control over chemical reactivity. Its atropisomeric nature gives rise to a powerful catalytic tool whose utility is rooted in the chiral pocket created by its binaphthyl walls. The principles of bifunctional activation—simultaneously engaging both the electrophile and the nucleophile—provide a rational basis for its broad applicability and high efficiency.

As the demand for enantiomerically pure compounds continues to grow, particularly in the life sciences, the role of robust catalysts like (R)-BNDHP remains critical. Future research will likely focus on immobilizing these catalysts on solid supports for improved recyclability and applications in flow chemistry, as well as exploring their integration into novel materials for chiral recognition and sensing.[13] The foundational stereochemical principles embodied by (R)-BNDHP will undoubtedly continue to inspire the design of next-generation asymmetric catalysts.

References

- 1. mdpi.com [mdpi.com]

- 2. Changing the absolute configuration of atropisomeric bisnaphthols (BINOLs) - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate | 39648-67-4 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. S-()-1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate [myskinrecipes.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and chiroptical properties of a novel C2-symmetric binaphthyl phosphortriamide ("chiral HMPA") - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chiral phosphoric acid - Wikipedia [en.wikipedia.org]

- 11. Chiral BINOL-derived phosphoric acids: privileged Brønsted acid organocatalysts for C–C bond formation reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Selecting Chiral BINOL‐Derived Phosphoric Acid Catalysts: General Model To Identify Steric Features Essential for Enantioselectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemimpex.com [chemimpex.com]

- 14. chemistry.illinois.edu [chemistry.illinois.edu]

- 15. alfachemic.com [alfachemic.com]

- 16. medchemexpress.com [medchemexpress.com]

The In-Depth Technical Guide to BINOL-Derived Phosphoric Acids in Asymmetric Catalysis

This guide provides a comprehensive overview of BINOL-derived phosphoric acids (BPAs), a cornerstone of modern asymmetric organocatalysis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core principles of BPAs, from their synthesis and structural nuances to their catalytic mechanisms and broad applications in the stereoselective synthesis of complex molecules.

Introduction: The Rise of a Privileged Catalyst Scaffold

Chiral phosphoric acids (CPAs) have emerged as a highly versatile and powerful class of Brønsted acid organocatalysts, with those derived from the axially chiral 1,1'-bi-2-naphthol (BINOL) scaffold standing at the forefront of this revolution.[1][2] Since the seminal reports by Akiyama and Terada in 2004, which demonstrated their efficacy in asymmetric Mannich reactions, BINOL-derived phosphoric acids have been instrumental in the development of a vast array of enantioselective transformations.[1][3] Their success stems from a unique combination of a tunable chiral backbone and a bifunctional catalytic moiety, enabling the precise construction of stereogenic centers in a highly predictable manner.[2] These catalysts offer a compelling alternative to traditional metal-based systems, often operating under mild conditions with low catalyst loadings and high selectivity.[4]

Structural Features and Acidity: The Keys to Enantioselectivity

The remarkable efficacy of BINOL-derived phosphoric acids is deeply rooted in their distinct structural and electronic properties. The catalyst's architecture can be dissected into three key components: the chiral BINOL backbone, the phosphoric acid functional group, and the substituents at the 3,3'-positions of the binaphthyl rings.

The BINOL Backbone: The C2-symmetric, atropisomeric BINOL scaffold provides a rigid and well-defined chiral environment. The axial chirality arises from restricted rotation around the C-C single bond connecting the two naphthalene rings. Both (R)- and (S)-enantiomers of BINOL are readily available, allowing access to either enantiomer of the desired product.[4]

The Phosphoric Acid Moiety: The phosphoric acid group is the heart of the catalyst's activity. It acts as a bifunctional entity, with the acidic proton (P-OH) serving as a Brønsted acid to activate electrophiles, and the phosphoryl oxygen (P=O) functioning as a Lewis base to orient the nucleophile.[2] This dual activation is crucial for achieving high levels of stereocontrol.

The 3,3'-Substituents: The substituents at the 3,3'-positions of the BINOL framework play a pivotal role in fine-tuning the catalyst's steric and electronic properties, which in turn dictates the enantioselectivity of the catalyzed reaction.[2] Generally, bulkier substituents create a more confined chiral pocket, leading to higher enantiomeric excesses.[3] The choice of these substituents is often critical for optimizing a specific transformation. A variety of commonly used BINOL-derived phosphoric acid catalysts are shown below, highlighting the diversity of the 3,3'-substituents.[3]

Synthesis of BINOL-Derived Phosphoric Acids: A General Protocol

The synthesis of BINOL-derived phosphoric acids is a well-established and straightforward process, typically involving a two-step procedure from the corresponding substituted BINOL derivative.[5]

Experimental Protocol: Synthesis of a generic (R)-3,3'-diaryl-BINOL-derived phosphoric acid

Step 1: Phosphorylation of the BINOL derivative

-

To a solution of the (R)-3,3'-diaryl-1,1'-bi-2-naphthol (1.0 equiv.) in an anhydrous solvent such as pyridine or dichloromethane under an inert atmosphere (e.g., argon or nitrogen), add phosphorus oxychloride (POCl₃, 1.1-1.5 equiv.) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 2-4 hours, or until the starting material is consumed as monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is carefully quenched by the addition of water or ice.

Step 2: Hydrolysis of the phosphorodichloridate intermediate

-

The aqueous mixture is stirred vigorously at room temperature or heated to reflux for 2-12 hours to ensure complete hydrolysis of the intermediate phosphorodichloridate to the desired phosphoric acid.

-

After cooling to room temperature, the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the pure BINOL-derived phosphoric acid.

Caption: General synthetic workflow for BINOL-derived phosphoric acids.

Mechanism of Catalysis: A Bifunctional Approach

The catalytic prowess of BINOL-derived phosphoric acids lies in their ability to act as bifunctional catalysts, simultaneously activating both the electrophile and the nucleophile through a network of hydrogen bonds.[2] This dual activation model is widely accepted and supported by numerous experimental and computational studies.

In a typical reaction, the acidic proton of the phosphoric acid protonates the electrophile (e.g., an imine), lowering its LUMO and rendering it more susceptible to nucleophilic attack.[3] Concurrently, the basic phosphoryl oxygen atom of the catalyst coordinates with the nucleophile, positioning it for a stereoselective addition to the activated electrophile. This orchestration of both reacting partners within the chiral pocket of the catalyst is what leads to the high levels of enantioselectivity observed in many reactions.

The transition state is often depicted as a well-organized, nine-membered cyclic arrangement involving the catalyst, the electrophile, and the nucleophile.[2] The steric bulk of the 3,3'-substituents on the BINOL backbone plays a crucial role in shielding one face of the electrophile, thereby directing the nucleophilic attack to the other face and controlling the stereochemical outcome of the reaction.

Caption: Generalized catalytic cycle of a BINOL-phosphoric acid catalyzed reaction.

Applications in Asymmetric Synthesis

BINOL-derived phosphoric acids have been successfully employed in a wide range of asymmetric transformations, demonstrating their broad applicability and robustness. Below are some of the key reaction classes where these catalysts have made a significant impact.

Reductive Amination

The enantioselective reductive amination of ketones is a powerful method for the synthesis of chiral amines.[6] BINOL-derived phosphoric acids catalyze the reduction of in-situ formed imines with a hydride source, typically a Hantzsch ester, to afford the corresponding amines in high yields and enantioselectivities.[2][4]

| Entry | Ketone | Amine | Catalyst (mol%) | Yield (%) | ee (%) | Reference |

| 1 | Acetophenone | p-Anisidine | (S)-TRIP (5) | 95 | 96 | [6] |

| 2 | 2-Acetylpyridine | Benzylamine | (S)-TRIP (5) | 92 | 94 | [6] |

| 3 | Cyclohexanone | Aniline | (S)-TRIP (5) | 98 | 90 | [6] |

Diels-Alder Reaction

The Diels-Alder reaction is a cornerstone of organic synthesis for the construction of six-membered rings. Chiral phosphoric acids have been shown to catalyze the aza-Diels-Alder reaction with high enantioselectivity, providing access to valuable chiral nitrogen-containing heterocycles.[7][8]

| Entry | Diene | Imine | Catalyst (mol%) | Yield (%) | ee (%) | Reference |

| 1 | Brassard's Diene | N-PMP-benzaldimine | (R)-H₈-BINOL-PA (5) | 82 | 87 | [8] |

| 2 | Danishefsky's Diene | N-Boc-benzaldimine | (R)-BINOL-PA (10) | 95 | 95 | [3] |

Friedel-Crafts Alkylation

The asymmetric Friedel-Crafts alkylation of arenes and heteroarenes with various electrophiles is a direct method for the formation of C-C bonds. BINOL-derived phosphoric acids are excellent catalysts for the reaction of indoles and pyrroles with imines or nitroolefins, affording enantioenriched products.[4][9]

| Entry | Nucleophile | Electrophile | Catalyst (mol%) | Yield (%) | ee (%) | Reference |

| 1 | Indole | N-Boc-p-chlorobenzaldimine | (R)-TRIP (2) | 99 | 98 | [3] |

| 2 | Pyrrole | N-Acyl-benzaldimine | (S)-Ph₂-BINOL-PA (5) | 95 | 96 | [3] |

| 3 | Indole | trans-β-Nitrostyrene | (R)-H₈-BINOL-PA (5) | 85 | 75 | [9] |

Mannich Reaction

The Mannich reaction is a fundamental C-C bond-forming reaction that produces β-amino carbonyl compounds. Chiral phosphoric acids catalyze the enantioselective addition of a variety of nucleophiles, such as ketones or silyl enol ethers, to imines.[3][10]

| Entry | Nucleophile | Imine | Catalyst (mol%) | Yield (%) | ee (%) | Reference |

| 1 | Acetone | N-PMP-benzaldimine | (R)-H₈-BINOL-PA (5) | 80 | 96 | [3] |

| 2 | Silyl ketene acetal | N-2-hydroxyphenyl-benzaldimine | (R)-BINOL-PA (10) | 91 | 96 | [3] |

| 3 | Acetophenone | N-Boc-p-nitrobenzaldimine | (R)-TRIP (1) | 99 | 99 | [10] |

Advanced Topics and Future Outlook

The field of BINOL-derived phosphoric acid catalysis continues to evolve rapidly. Researchers are exploring new catalyst designs with enhanced acidity and steric properties to tackle more challenging transformations. The development of stronger Brønsted acids, such as N-triflyl phosphoramides, has expanded the scope of these catalysts to less reactive substrates.[3] Furthermore, the immobilization of these catalysts on solid supports is an active area of research, aiming to improve their recyclability and applicability in industrial processes.[11] The integration of phosphoric acid catalysis with other catalytic modes, such as photoredox catalysis, is also opening up new avenues for novel enantioselective reactions.[12] As our understanding of the subtle mechanistic details deepens through advanced computational and experimental techniques, the rational design of next-generation BINOL-derived catalysts will undoubtedly lead to even more powerful and selective synthetic methodologies.

References

- 1. BJOC - Chiral phosphoric acid-catalyzed asymmetric synthesis of helically chiral, planarly chiral and inherently chiral molecules [beilstein-journals.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 手性磷酸:用途广泛的多功能有机催化剂 [sigmaaldrich.com]

- 5. Advances in the Asymmetric Synthesis of BINOL Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. tandfonline.com [tandfonline.com]

- 10. mdpi.com [mdpi.com]

- 11. chemrxiv.org [chemrxiv.org]

- 12. chemrxiv.org [chemrxiv.org]

The Dawn of Asymmetric Organocatalysis: Early Applications of (R)-1,1'-Binaphthyl-2,2'-diyl Hydrogenphosphate in C-C Bond Formation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Paradigm Shift in Asymmetric Synthesis

The early 2000s marked a transformative period in asymmetric synthesis, witnessing the ascent of organocatalysis as a powerful third pillar alongside biocatalysis and transition-metal catalysis. Within this burgeoning field, chiral Brønsted acids emerged as a particularly elegant and efficient tool for activating electrophiles. At the forefront of this revolution was (R)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate, often abbreviated as (R)-BNDHP or referred to as a BINOL-derived phosphoric acid. This guide delves into the seminal, early applications of this remarkable catalyst that not only demonstrated its profound potential but also laid the foundational principles for a vast and still-expanding area of chemical research. For professionals in drug development and fine chemical synthesis, understanding these origins provides critical insight into the mechanistic underpinnings and broad applicability of chiral phosphoric acid catalysis.

The Core Principle: Chiral Protonation and Bifunctional Activation

The efficacy of (R)-BNDHP as an asymmetric catalyst stems from its unique structural and electronic properties. Its C₂-symmetric chiral backbone, derived from the BINOL scaffold, creates a well-defined, sterically hindered chiral environment. The key to its function lies in the Brønsted acidic proton of the phosphate group. This proton activates electrophiles, most notably imines, by protonating the nitrogen atom. This activation significantly lowers the LUMO of the imine, making it highly susceptible to nucleophilic attack.

However, the genius of the catalyst lies in its potential for bifunctional activation . The phosphoryl oxygen can act as a Lewis basic site, engaging in hydrogen bonding with the nucleophile or other parts of the electrophile. This dual activation model, often invoking a cyclic, highly organized transition state, rigidly locks the substrates in a specific orientation within the chiral pocket of the catalyst. This precise spatial arrangement is the causal factor behind the high levels of stereocontrol, dictating which face of the electrophile is accessible to the nucleophile.[1]

Pioneering Application 1: The Asymmetric Mannich Reaction

In 2004, the independent reports by the research groups of Akiyama and Terada marked a watershed moment for chiral Brønsted acid catalysis, showcasing the power of (R)-BNDHP in asymmetric Mannich reactions.[2][3] This reaction, which forms a carbon-carbon bond to create a β-amino carbonyl compound, is a cornerstone of organic synthesis.

The Akiyama Mannich-Type Reaction (2004)

Akiyama's group demonstrated that (R)-BNDHP could effectively catalyze the reaction between ketene silyl acetals and aldimines derived from 2-hydroxyaniline.[2] The 2-hydroxyphenyl group on the imine was found to be crucial for high enantioselectivity, suggesting its participation in forming a well-ordered, nine-membered cyclic transition state through a second hydrogen bond with the catalyst's phosphoryl oxygen.[4] This dicoordination pathway rigidly fixes the geometry of the activated imine, allowing the nucleophile to attack from a specific face dictated by the bulky substituents on the catalyst's BINOL backbone.

Representative Experimental Protocol (Akiyama, 2004)

-

To a solution of the (R)-BINOL-derived phosphoric acid catalyst (0.02 mmol, 10 mol%) in toluene (0.5 mL) at 0 °C is added the aldimine (0.2 mmol).

-

The ketene silyl acetal (0.3 mmol) is then added dropwise to the mixture.

-

The reaction is stirred at 0 °C for the specified time (typically 2-20 hours) and monitored by TLC.

-

Upon completion, the reaction mixture is quenched with a saturated aqueous solution of NaHCO₃.

-

The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

-

The residue is purified by silica gel column chromatography to afford the β-amino ester product.

Table 1: Selected Results from Akiyama's Mannich-Type Reaction

| Entry | Aldimine Ar | Nucleophile R | Time (h) | Yield (%) | syn/anti | ee (%) |

| 1 | Ph | Me | 2 | 95 | 95:5 | 96 |

| 2 | 4-MeOC₆H₄ | Me | 20 | 91 | 94:6 | 94 |

| 3 | 4-ClC₆H₄ | Me | 2 | 95 | 95:5 | 90 |

| 4 | 2-Naphthyl | Me | 2 | 96 | 95:5 | 90 |

| 5 | Ph | Et | 2 | 90 | >99:1 | 91 |

Data synthesized from the 2004 communication in Angewandte Chemie.[2]

The Terada Direct Mannich Reaction (2004)

Contemporaneously, Terada's group reported the direct Mannich reaction of acetylacetone with N-Boc-protected imines, catalyzed by a derivative of (R)-BNDHP with bulky 4-naphthylphenyl groups at the 3,3' positions.[3] The key insight here was that increasing the steric bulk on the catalyst backbone was paramount for achieving high enantioselectivity. The catalyst protonates the imine, and the bulky aryl groups effectively shield one face of the resulting iminium ion, directing the enol form of acetylacetone to attack the other face.[5]

Representative Experimental Protocol (Terada, 2004)

-

To a solution of the N-Boc-imine (0.10 mmol) in toluene (0.5 mL) is added the (R)-BNDHP catalyst with 3,3'-bis(4-naphthylphenyl) substituents (1.0 mol%).

-

Acetylacetone (0.12 mmol) is then added to the solution at room temperature.

-

The mixture is stirred for the time indicated by TLC analysis.

-

After completion, the solvent is removed under reduced pressure.

-

The resulting residue is purified by preparative thin-layer chromatography on silica gel to yield the Mannich adduct.

Table 2: Selected Results from Terada's Direct Mannich Reaction

| Entry | Imine Ar | Time (h) | Yield (%) | ee (%) |

| 1 | Ph | 12 | 95 | 93 |

| 2 | 4-MeC₆H₄ | 12 | 96 | 91 |

| 3 | 4-MeOC₆H₄ | 12 | 95 | 90 |

| 4 | 4-ClC₆H₄ | 2 | 98 | 95 |

| 5 | 2-Naphthyl | 12 | 98 | 91 |

Data synthesized from the 2004 communication in the Journal of the American Chemical Society.[3]

Pioneering Application 2: The Asymmetric Transfer Hydrogenation of Imines

Building on the success of imine activation, 2005 saw the application of (R)-BNDHP to the asymmetric transfer hydrogenation of ketimines. This metal-free reduction provides a highly valuable route to chiral amines, which are ubiquitous in pharmaceuticals and agrochemicals. The groups of Rueping and List independently published their findings, establishing this reaction as another flagship transformation for chiral phosphoric acid catalysis.[6][7]

The Rueping and List Transfer Hydrogenations (2005)

Both groups utilized a Hantzsch ester as a mild and convenient hydride source. The catalytic cycle is initiated by the protonation of the ketimine by the chiral phosphoric acid, forming a chiral iminium phosphate ion pair.[8] The Hantzsch ester then delivers a hydride to the re-face or si-face of the iminium ion. The facial selectivity is controlled by the chiral ion pair, where the bulky groups of the phosphate anion effectively block one face of the iminium cation, leaving the other accessible for hydride attack. The resulting amine is released, and the catalyst is regenerated upon proton transfer from the protonated pyridine byproduct.

Representative Experimental Protocol (Rueping, 2005)

-

In a reaction vessel, the ketimine (0.2 mmol), Hantzsch dihydropyridine (1.4 equivalents), and the (R)-BNDHP catalyst (20 mol%) are combined.

-

Anhydrous benzene is added to achieve a 0.05 M concentration.

-

The reaction mixture is stirred at 60 °C and monitored by TLC.

-

Upon completion, the reaction mixture is concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the chiral amine.

Table 3: Selected Results from Rueping's Transfer Hydrogenation of Ketimines

| Entry | Ketimine R¹ | Ketimine R² | Yield (%) | ee (%) |

| 1 | Ph | Me | 85 | 80 |

| 2 | 2-FC₆H₄ | Me | 82 | 84 |

| 3 | 4-CF₃C₆H₄ | Me | 86 | 82 |

| 4 | 2-Naphthyl | Me | 85 | 87 |

| 5 | Ph | Et | 80 | 78 |

Data synthesized from the 2005 communication in Organic Letters. Catalyst was (R)-3,3'-bis(4-nitrophenyl)-BNDHP.[8]

The work by List and coworkers further optimized the reaction, demonstrating that catalyst loadings could be reduced to as low as 1 mol% while maintaining excellent yields and enantioselectivities for a broad range of aromatic and aliphatic imines.[7] Their findings underscored the high efficiency and practicality of this catalytic system.

Conclusion and Outlook

The pioneering applications of this compound in Mannich and transfer hydrogenation reactions between 2004 and 2005 were instrumental in establishing the field of asymmetric Brønsted acid organocatalysis. These early studies did more than just introduce new, highly efficient reactions; they unveiled a fundamental principle of activation based on the formation of chiral ion pairs and organized, hydrogen-bonded transition states. The causality behind the high enantioselectivity was elegantly traced to the catalyst's ability to create a well-defined chiral pocket that directs the approach of the nucleophile. This foundational work has since inspired the development of a vast arsenal of chiral phosphoric acid catalysts and their application in an ever-expanding array of asymmetric transformations, profoundly impacting the synthesis of complex molecules in both academic and industrial settings.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Enantioselective Mannich-type reaction catalyzed by a chiral Brønsted acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chiral Brønsted acid-catalyzed direct Mannich reactions via electrophilic activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Enantioselective Brønsted acid catalyzed transfer hydrogenation: organocatalytic reduction of imines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A powerful Brønsted acid catalyst for the organocatalytic asymmetric transfer hydrogenation of imines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols: Asymmetric Catalysis Using (R)-1,1'-Binaphthyl-2,2'-diyl Hydrogenphosphate

Introduction: The Rise of Chiral Phosphoric Acids in Asymmetric Synthesis

In the landscape of modern organic chemistry, the quest for enantiomerically pure compounds remains a paramount objective, particularly in the realms of pharmaceutical and agrochemical development where chirality dictates biological activity.[1] For years, asymmetric catalysis has been dominated by transition metal complexes. However, the last two decades have witnessed the meteoric rise of organocatalysis, a field that utilizes small organic molecules to achieve remarkable levels of stereocontrol.[2] Among the luminaries of this field are the chiral Brønsted acids, with BINOL-derived phosphoric acids standing out as exceptionally versatile and powerful catalysts.[2][3][4]

(R)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate, and its sterically hindered derivatives like (R)-TRIP, are at the forefront of this class of catalysts.[4] These compounds function as potent chiral Brønsted acids, capable of activating a wide array of substrates through hydrogen bonding and protonation, thereby creating a chiral environment that directs the formation of one enantiomer over the other.[4][5] Their utility spans a broad spectrum of carbon-carbon and carbon-heteroatom bond-forming reactions, offering a metal-free alternative that often proceeds with low catalyst loadings (typically 1-5 mol%) and at non-cryogenic temperatures.[3]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound and its derivatives in asymmetric catalysis. We will delve into the mechanistic underpinnings of these catalysts, provide detailed, field-proven protocols for key transformations, and present data to illustrate their efficacy.

The Catalyst: Structure, Properties, and Handling

This compound is a chiral organic molecule derived from (R)-BINOL (1,1'-bi-2-naphthol). The axial chirality of the binaphthyl backbone is the source of its stereochemical directing ability.

Chemical Structure:

-

Chemical Formula: C₂₀H₁₃O₄P[6]

-

Molecular Weight: 348.29 g/mol [6]

-

Appearance: Typically an off-white to white powder or solid.[6][7]

A notable and widely used derivative is (R)-TRIP, which features bulky 2,4,6-triisopropylphenyl groups at the 3 and 3' positions of the binaphthyl scaffold.[8][9] This steric hindrance creates a more defined and confined chiral pocket, often leading to enhanced enantioselectivity.[5]

Key Advantages of (R)-BINOL-derived Phosphoric Acids:

-

Metal-Free Catalysis: Avoids potential metal contamination in the final product, a critical consideration in pharmaceutical synthesis.[3]

-

High Enantioselectivity: Consistently provides high levels of stereocontrol for a diverse range of reactions.

-

Low Catalyst Loading: Effective at catalytic amounts, often in the range of 1-5 mol%.[3]

-

Operational Simplicity: Reactions are often performed under mild conditions, without the need for cryogenic temperatures.[3]

-

Availability of Both Enantiomers: Both (R) and (S) forms of the catalyst are accessible, allowing for the synthesis of either enantiomer of the desired product.[3]

Handling and Storage: this compound and its derivatives are generally stable compounds. However, proper handling and storage are crucial to maintain their catalytic activity. It is recommended to store them in a cool, dry place, protected from light and moisture.[10] For long-term storage, refrigeration is advised.[10] It is also important to be aware that these catalysts can be contaminated with metal phosphate salts during their synthesis, which can significantly reduce the free acid content and hamper catalytic activity.[11][12] An improved synthetic protocol that reliably produces the free acid has been established.[12]

Mechanism of Action: A Look into the Chiral Pocket

The catalytic prowess of this compound lies in its ability to act as a bifunctional catalyst. The acidic proton of the phosphate group activates electrophiles, such as imines or aldehydes, by protonation or hydrogen bonding. Simultaneously, the basic oxygen atom of the phosphoryl group can interact with the nucleophile, organizing both reactants within the catalyst's well-defined chiral pocket. This dual activation and precise spatial arrangement are key to achieving high levels of stereoselectivity.

Caption: General mechanism of (R)-TRIP catalyzed reactions.

Key Applications and Protocols

This compound and its derivatives have been successfully employed in a multitude of asymmetric transformations. Below are detailed protocols for some of the most significant applications.

Asymmetric Transfer Hydrogenation of Imines

One of the earliest and most impactful applications of chiral phosphoric acids is the enantioselective reduction of imines to chiral amines using a Hantzsch ester as a mild hydride source.[3]

Protocol for Asymmetric Transfer Hydrogenation of an N-Aryl Imine:

Materials:

-

(R)-TRIP catalyst

-

N-Aryl imine

-

Hantzsch ester (e.g., diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate)

-

Anhydrous toluene

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry reaction vial under an inert atmosphere, add the N-aryl imine (1.0 equiv).

-

Add anhydrous toluene to dissolve the imine.

-

Add the (R)-TRIP catalyst (1-5 mol%).

-

Stir the mixture at room temperature for 10 minutes.

-

Add the Hantzsch ester (1.2 equiv) in one portion.

-

Stir the reaction at the desired temperature (e.g., room temperature or 0 °C) and monitor by TLC or LC-MS until the starting material is consumed.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the enantioenriched amine.

-

Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Caption: Workflow for asymmetric transfer hydrogenation.

| Substrate | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| N-Benzylideneaniline | 2 | 25 | 24 | >95 | 92 |

| N-(4-Methoxybenzylidene)aniline | 2 | 25 | 24 | >95 | 96 |

| N-(4-Nitrobenzylidene)aniline | 5 | 0 | 48 | 90 | 98 |

Note: The data in this table is representative and may vary depending on the specific substrates and reaction conditions.

Asymmetric Friedel-Crafts Alkylation

Chiral phosphoric acids are excellent catalysts for the enantioselective Friedel-Crafts alkylation of indoles and pyrroles with α,β-unsaturated ketones or aldehydes, providing access to valuable chiral building blocks.[3]

Protocol for Asymmetric Friedel-Crafts Alkylation of Indole:

Materials:

-

This compound catalyst

-

Indole

-

α,β-Unsaturated ketone (e.g., trans-β-nitrostyrene)

-

Anhydrous dichloromethane (DCM)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry reaction vial under an inert atmosphere, add the this compound catalyst (5 mol%).

-

Add anhydrous DCM.

-

Add the indole (1.2 equiv).

-

Stir the mixture at the specified temperature (e.g., -20 °C) for 15 minutes.

-

Add the α,β-unsaturated ketone (1.0 equiv) dropwise as a solution in DCM.

-

Stir the reaction at -20 °C and monitor by TLC.

-

Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the residue by flash column chromatography.

-

Determine the enantiomeric excess by chiral HPLC.

Asymmetric Allylation of Aldehydes

The enantioselective allylation of aldehydes is a fundamental transformation in organic synthesis. Chiral phosphoric acids, in conjunction with an allylating agent, can catalyze this reaction with high stereocontrol.[3] For instance, (R)-TRIP catalyzes the asymmetric allylation of aldehydes with organozinc compounds.[13][14]

Protocol for Asymmetric Allylation of an Aldehyde with an Organozinc Reagent:

Materials:

-

(R)-TRIP catalyst

-

Aldehyde

-

Allyl bromide

-

Zinc dust

-

Anhydrous solvent (e.g., toluene/diisopropyl ether mixture)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Activate the zinc dust prior to use.

-

To a dry reaction flask under an inert atmosphere, add the (R)-TRIP catalyst (10 mol%).

-

Add the anhydrous solvent mixture.

-

Add the aldehyde (1.0 equiv) and the allyl bromide (1.2 equiv).

-

Cool the mixture to the desired temperature (e.g., 4 °C).

-

Add the activated zinc dust (6.0 equiv) in one portion.

-

Stir the reaction vigorously at 4 °C and monitor by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Filter the mixture through a pad of Celite.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by silica gel chromatography.

-

Determine the enantiomeric excess by chiral HPLC or GC.

Conclusion

This compound and its sterically demanding derivatives have cemented their position as privileged catalysts in the field of asymmetric organocatalysis. Their ability to promote a wide range of transformations with high enantioselectivity, coupled with their operational simplicity and metal-free nature, makes them invaluable tools for synthetic chemists in academia and industry. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of these remarkable catalysts in their pursuit of complex, enantioenriched molecules.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Chiral BINOL-derived phosphoric acids: privileged Brønsted acid organocatalysts for C–C bond formation reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. 手性磷酸:用途广泛的多功能有机催化剂 [sigmaaldrich.com]

- 4. Chiral phosphoric acid - Wikipedia [en.wikipedia.org]

- 5. chemistry.illinois.edu [chemistry.illinois.edu]

- 6. (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate | 39648-67-4 [chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. scbt.com [scbt.com]

- 9. (R)-3,3 -Bis(2,4,6-triisopropylphenyl)-1,1 -binaphthyl-2,2 -diyl hydrogenphosphate = 97.0 qNMR 791616-63-2 [sigmaaldrich.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. thieme-connect.com [thieme-connect.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Mechanistic Studies of the TRIP-Catalyzed Allylation with Organozinc Reagents - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Enantioselective Reactions Catalyzed by (R)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate

Introduction: The Rise of Chiral Phosphoric Acids in Asymmetric Catalysis

In the landscape of modern organic synthesis, the quest for enantiomerically pure compounds is paramount, particularly in the pharmaceutical and agrochemical industries where stereochemistry dictates biological activity.[1][2] Chiral phosphoric acids (CPAs), a class of Brønsted acid organocatalysts, have emerged as a powerful tool in this endeavor.[3] Among these, (R)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate (R-BNPA), derived from the axially chiral BINOL scaffold, has garnered significant attention for its ability to catalyze a wide array of enantioselective transformations with high efficiency and stereoselectivity.[4][5]

The utility of R-BNPA and other CPAs stems from their unique bifunctional nature. They possess a Brønsted acidic proton and a Lewis basic phosphoryl oxygen, allowing them to simultaneously activate both the electrophile and the nucleophile in a reaction.[6][7] This dual activation, occurring within a well-defined chiral pocket, is the cornerstone of their remarkable catalytic prowess.[8] This guide provides an in-depth exploration of R-BNPA-catalyzed reactions, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

Core Principles of (R)-BNPA Catalysis: A Mechanistic Overview

The catalytic cycle of (R)-BNPA is characterized by the formation of a transient, highly organized ternary complex involving the catalyst, the electrophile, and the nucleophile. The Brønsted acidic proton of the phosphoric acid activates the electrophile, typically an imine or a carbonyl compound, by protonation. This enhances its electrophilicity, making it more susceptible to nucleophilic attack. Simultaneously, the Lewis basic phosphoryl oxygen interacts with the nucleophile, positioning it for a stereochemically favored approach to the activated electrophile.[7]

This cooperative activation model, often referred to as a bifunctional catalytic mechanism, is crucial for achieving high levels of enantioselectivity. The rigid and well-defined chiral environment created by the binaphthyl backbone of the catalyst dictates the facial selectivity of the nucleophilic attack, leading to the preferential formation of one enantiomer over the other.[8][9]

Featured Application I: The Enantioselective Pictet-Spengler Reaction

The Pictet-Spengler reaction is a cornerstone transformation in the synthesis of tetrahydro-β-carbolines and tetrahydroisoquinolines, privileged scaffolds in many natural products and pharmaceuticals.[10][11] The use of (R)-BNPA as a catalyst allows for the asymmetric synthesis of these important heterocyclic compounds.[12]

Reaction Scheme:

Detailed Experimental Protocol: Synthesis of a Chiral Tetrahydro-β-carboline

This protocol describes the (R)-BNPA-catalyzed Pictet-Spengler reaction between tryptamine and an aldehyde to yield a chiral tetrahydro-β-carboline.

Materials: